Cochinchinenin C

Descripción

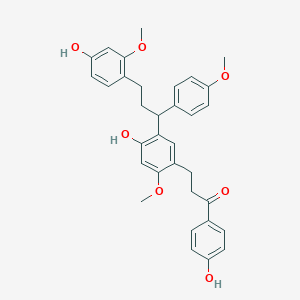

Structure

3D Structure

Propiedades

IUPAC Name |

3-[4-hydroxy-5-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-methoxyphenyl)propyl]-2-methoxyphenyl]-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O7/c1-38-27-14-7-21(8-15-27)28(16-9-23-6-13-26(35)19-32(23)39-2)29-18-24(33(40-3)20-31(29)37)10-17-30(36)22-4-11-25(34)12-5-22/h4-8,11-15,18-20,28,34-35,37H,9-10,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJWKFROLINAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCC2=C(C=C(C=C2)O)OC)C3=C(C=C(C(=C3)CCC(=O)C4=CC=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956103-79-0 | |

| Record name | Cochinchinenin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956103790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COCHINCHINENIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9CME97XV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cochinchinenin C: A Deep Dive into its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinchinenin C, a novel bis-chalcone derivative isolated from the resin of Dracaena cochinchinensis, has emerged as a promising small molecule with significant therapeutic potential. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound, with a particular focus on its role as a nonpolypeptide agonist of the glucagon-like peptide-1 (GLP-1) receptor. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support further research and development in the fields of diabetes, metabolic disorders, and beyond.

Discovery and Isolation from Dracaena cochinchinensis

This compound is a naturally occurring phenolic compound found in "Dragon's Blood" resin, a traditional medicine derived from various species of the Dracaena genus. The primary botanical source for the isolation of this compound is Dracaena cochinchinensis (Lour.) S.C. Chen[1][2][3]. Flavonoids, including chalcones and their derivatives, are among the main chemical constituents of this resin[1][4].

While the specific initial discovery and isolation of this compound is not detailed in a singular, readily available publication, its isolation follows general phytochemical procedures for separating flavonoids from plant resins. The process typically involves extraction with organic solvents, followed by various chromatographic techniques to purify the individual compounds.

General Experimental Protocol for Isolation

The following is a generalized protocol for the isolation of flavonoid compounds, including this compound, from the resin of Dracaena cochinchinensis, based on common phytochemical practices for this plant.

1.1.1. Extraction:

-

The dried and powdered resin of Dracaena cochinchinensis is extracted with a polar solvent, typically 95% ethanol or methanol, at room temperature.

-

The extraction process is often repeated multiple times to ensure a comprehensive extraction of the phenolic compounds.

-

The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

1.1.2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their solubility. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

1.1.3. Chromatographic Purification:

-

The enriched fraction is subjected to a series of column chromatography techniques for further purification.

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity.

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is used to separate compounds based on their molecular size. Elution is typically performed with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

1.1.4. Structure Elucidation:

-

The structure of the purified this compound is determined using various spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to determine the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) are used to establish the connectivity of atoms within the molecule.

-

Biological Activity: A Nonpolypeptide GLP-1 Receptor Agonist

Recent studies have highlighted the significant potential of this compound as a nonpolypeptide anti-diabetic agent[5][6][7]. Its primary mechanism of action involves targeting and activating the glucagon-like peptide-1 (GLP-1) receptor, a key regulator of glucose homeostasis[5][6][7].

Interaction with the GLP-1 Receptor

Molecular docking and fluorescence spectroscopy studies have demonstrated a direct interaction between this compound and the GLP-1 receptor[5][6][7]. This interaction is primarily driven by hydrophobic interactions and hydrogen bonding with key amino acid residues in the receptor's binding pocket[6].

In Vitro Efficacy in Pancreatic β-Cells

In cell-based assays using pancreatic beta cells, this compound has been shown to promote insulin secretion in a glucose-dependent manner[5][6][7]. This effect is a hallmark of GLP-1 receptor agonists and is crucial for their therapeutic utility in managing type 2 diabetes. Furthermore, treatment with this compound leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and adenosine triphosphate (ATP), confirming the activation of the GLP-1 receptor signaling pathway and enhanced glucose metabolism[5][6][7].

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

| Parameter | Method | Result | Reference |

| Binding to GLP-1 Receptor | Fluorescence Spectroscopy | This compound quenches the intrinsic fluorescence of the GLP-1 receptor, indicating direct interaction. | [5][6] |

| Insulin Secretion | Pancreatic β-cell culture | Promotes glucose-stimulated insulin secretion. | [5][6] |

| Intracellular cAMP Levels | Pancreatic β-cell culture | Increases intracellular cAMP levels upon treatment. | [5][6] |

| Intracellular ATP Levels | Pancreatic β-cell culture | Increases intracellular ATP levels, indicating enhanced glucose metabolism. | [5][6] |

Signaling Pathways and Experimental Workflows

This compound Isolation Workflow

The following diagram illustrates a typical workflow for the isolation and purification of this compound from Dracaena cochinchinensis.

References

- 1. A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine “Dragon’s Blood” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 3. A systematic review of the botanical, phytochemical and pharmacological profile of Dracaena cochinchinensis, a plant source of the ethnomedicine "dragon's blood" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a potential nonpolypeptide anti-diabetic drug, targets a glucagon-like peptide-1 receptor - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Quest for Natural Non-Peptide GLP-1R Agonists in Diabetes Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The glucagon-like peptide-1 receptor (GLP-1R) has emerged as a pivotal target in the therapeutic landscape of type 2 diabetes. Activation of this G protein-coupled receptor by its endogenous ligand, GLP-1, potentiates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety. While peptide-based GLP-1R agonists have achieved significant clinical success, their injectable route of administration and potential for immunogenicity have spurred the search for orally bioavailable, non-peptide alternatives. This technical guide delves into the exploration of natural non-peptide GLP-1R agonists, offering a comprehensive resource for researchers in the field.

Natural Compounds with GLP-1R Agonist Activity

Several natural compounds have been investigated for their potential to modulate GLP-1R signaling. While many act as secretagogues, stimulating the release of endogenous GLP-1, some have been identified as direct agonists of the receptor.

Geniposide: A Direct Natural GLP-1R Agonist

Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has been identified as a novel non-peptide agonist of the GLP-1 receptor.[1] Studies have demonstrated its ability to activate GLP-1R and mimic the downstream effects of GLP-1, making it a compound of significant interest for diabetes research.[2][3]

Quantitative Data Summary: Geniposide

While specific EC50 and Ki values for direct GLP-1R binding of Geniposide are not consistently reported in publicly available literature, its biological activity and efficacy in various models have been documented.

| Parameter | Observation | Species/Model | Reference |

| GLP-1R Activation | Potentiates insulin secretion via GLP-1R activation. | Rat pancreatic islets | [2] |

| Enhances glucose-stimulated insulin secretion in INS-1 cells, an effect blocked by a GLP-1R antagonist. | Rat INS-1 insulinoma cells | [3] | |

| cAMP Production | Induces the release of cAMP in PC12 cells through GLP-1R activation. | PC12 cells | [4] |

| In Vivo Efficacy | Orally administered Geniposide (200, 400, and 500 mg/kg) promoted wound healing and adjusted blood glucose in diabetic rats. | Wistar rats | [5] |

| Geniposide treatment reduced blood glucose levels in diabetic mice. | Mice | [6][7] |

Other Natural Compounds Modulating GLP-1 Signaling

Several other phytochemicals have been shown to influence the GLP-1 system, primarily by stimulating GLP-1 secretion from intestinal L-cells. These include:

-

Berberine: An isoquinoline alkaloid found in plants like Berberis vulgaris.

-

Luteolin: A flavonoid present in various fruits and vegetables.

While these compounds do not appear to be direct GLP-1R agonists, their ability to enhance endogenous GLP-1 levels makes them relevant to diabetes research.

Key Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the evaluation of potential GLP-1R agonists. Below are detailed methodologies for key assays.

GLP-1 Receptor Binding Assay

This assay is designed to determine the binding affinity of a test compound to the GLP-1 receptor.

Materials:

-

Membrane preparations from cells stably expressing the human GLP-1R.

-

Radiolabeled GLP-1 (e.g., ¹²⁵I-GLP-1).

-

Test compound (e.g., Geniposide).

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold PBS).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membrane preparation with varying concentrations of the unlabeled test compound and a fixed concentration of radiolabeled GLP-1 in the binding buffer.

-

Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled GLP-1.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the inhibition constant (Ki) of the test compound.

cAMP Accumulation Assay

This functional assay measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.

Materials:

-

Cells stably expressing the human GLP-1R (e.g., CHO-K1 or HEK293 cells).

-

Test compound (e.g., Geniposide).

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Seed the GLP-1R expressing cells in a multi-well plate and culture until they reach the desired confluency.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Add varying concentrations of the test compound to the cells and incubate for a specified time (e.g., 30 minutes at 37°C).

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Analyze the dose-response data to determine the half-maximal effective concentration (EC50) of the test compound.

In Vivo Oral Glucose Tolerance Test (OGTT)

This in vivo assay evaluates the effect of a test compound on glucose disposal in an animal model of diabetes.

Materials:

-

Diabetic animal model (e.g., db/db mice or streptozotocin-induced diabetic rats).

-

Test compound (e.g., Geniposide).

-

Glucose solution (e.g., 2 g/kg body weight).

-

Blood glucose meter and test strips.

Procedure:

-

Fast the animals overnight (e.g., 12-16 hours) with free access to water.

-

Administer the test compound or vehicle orally at a predetermined time before the glucose challenge.

-

At time zero, administer a glucose solution orally.

-

Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Measure the blood glucose concentration at each time point.

-

Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess the overall effect on glucose tolerance.

Visualizing the Core Concepts

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: GLP-1R Signaling Pathway.

Caption: High-Throughput Screening Workflow.

Caption: Agonist vs. Secretagogue Mechanism.

References

- 1. Geniposide, a novel agonist for GLP-1 receptor, prevents PC12 cells from oxidative damage via MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Geniposide acutely stimulates insulin secretion in pancreatic β-cells by regulating GLP-1 receptor/cAMP signaling and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucagon-like peptide 1 receptor plays a critical role in geniposide-regulated insulin secretion in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLP-1 receptor plays a critical role in geniposide-induced expression of heme oxygenase-1 in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory action of geniposide promotes wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effective Therapeutic Verification of Crocin I, Geniposide, and Gardenia (Gardenia jasminoides Ellis) on Type 2 Diabetes Mellitus In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Retatrutide: A Tri-Agonist for a New Era in Type 2 Diabetes Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The landscape of type 2 diabetes (T2D) therapeutics is rapidly evolving, moving beyond singular pathways to multi-faceted approaches that address the complex pathophysiology of the disease. Retatrutide, an investigational tri-agonist of the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon receptors, represents a significant leap forward in this paradigm. This technical guide provides a comprehensive overview of Retatrutide, consolidating preclinical and clinical data, detailing its mechanism of action, and outlining the experimental protocols from key clinical trials. By targeting three distinct, yet complementary, signaling pathways, Retatrutide has demonstrated unprecedented efficacy in both glycemic control and weight reduction, positioning it as a transformative potential therapy for T2D and related metabolic disorders.

Introduction: The Rationale for Tri-Agonism

The management of T2D has historically focused on improving insulin sensitivity and augmenting insulin secretion. The advent of incretin-based therapies, particularly GLP-1 receptor agonists, marked a significant advancement by offering potent glucose-lowering effects coupled with weight loss and cardiovascular benefits[1][2]. The subsequent development of dual GLP-1/GIP receptor agonists, such as tirzepatide, further enhanced these effects, demonstrating superior glycemic control and weight reduction compared to GLP-1 mono-agonists[3].

Retatrutide builds upon this foundation by incorporating a third mechanism of action: glucagon receptor agonism. While glucagon is traditionally known for its hyperglycemic effects, its role in energy expenditure and lipid metabolism has garnered increasing interest. The strategic combination of GLP-1, GIP, and glucagon receptor activation in a single molecule is designed to harness the synergistic effects of these hormones, leading to a more profound impact on glucose homeostasis, appetite regulation, and energy balance[4][5][6].

Mechanism of Action: A Multi-Pronged Approach

Retatrutide's unique therapeutic profile stems from its ability to simultaneously engage three key receptors involved in metabolic regulation[7]. The binding of Retatrutide to these G-protein coupled receptors initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This leads to the activation of protein kinase A and other downstream effectors, ultimately modulating a wide array of physiological processes[3].

The key actions of Retatrutide can be summarized as follows:

-

GLP-1 Receptor Agonism:

-

Enhances glucose-dependent insulin secretion from pancreatic β-cells.

-

Suppresses glucagon secretion from pancreatic α-cells in a glucose-dependent manner.

-

Slows gastric emptying, promoting satiety and reducing postprandial glucose excursions.

-

Acts on the central nervous system to reduce appetite and food intake[3][5][7].

-

-

GIP Receptor Agonism:

-

Glucagon Receptor Agonism:

-

Increases energy expenditure and promotes lipolysis (the breakdown of fats).

-

May contribute to the significant weight loss observed with Retatrutide by increasing metabolic rate.

-

The hyperglycemic potential of glucagon is counteracted by the potent glucose-lowering effects of GLP-1 and GIP receptor activation[5][6].

-

This tri-agonist approach provides a comprehensive and synergistic mechanism for improving glycemic control and inducing substantial weight loss, addressing two of the core challenges in the management of T2D.

Preclinical and Clinical Evidence

Phase 2 Clinical Trial in Obesity (NCT04881760)

A phase 2, double-blind, randomized, placebo-controlled trial evaluated the efficacy and safety of Retatrutide in 338 adults with obesity or overweight without T2D[8][9]. Participants were randomized to receive once-weekly subcutaneous injections of Retatrutide (1 mg, 4 mg, 8 mg, or 12 mg) or placebo for 48 weeks[8][9].

Key Efficacy Endpoints:

| Parameter | Placebo | Retatrutide 1 mg | Retatrutide 4 mg | Retatrutide 8 mg | Retatrutide 12 mg |

| Mean % Weight Change at 24 Weeks | -1.6% | -7.2% | -12.9% | -17.3% | -17.5% |

| Mean % Weight Change at 48 Weeks | -2.1% | -8.7% | -17.1% | -22.8% | -24.2% |

| % Achieving ≥5% Weight Loss at 48 Weeks | 27% | N/A | 92% | 100% | 100% |

| % Achieving ≥10% Weight Loss at 48 Weeks | 9% | N/A | 75% | 91% | 93% |

| % Achieving ≥15% Weight Loss at 48 Weeks | 2% | N/A | 60% | 75% | 83% |

| Data sourced from Jastreboff et al., N Engl J Med 2023.[9] |

Safety and Tolerability:

The most common adverse events were gastrointestinal in nature (nausea, diarrhea, and vomiting), were dose-related, and were mostly mild to moderate in severity[9]. These events were more frequent during the dose-escalation period[9].

Phase 2 Clinical Trial in Type 2 Diabetes (NCT04867785)

A phase 2, randomized, double-blind, placebo- and active-controlled trial assessed Retatrutide in 281 adults with T2D. Participants received once-weekly subcutaneous injections of Retatrutide (0.5 mg, 4 mg, 8 mg, or 12 mg), dulaglutide 1.5 mg, or placebo for 36 weeks.

Key Efficacy Endpoints:

| Parameter | Placebo | Dulaglutide 1.5 mg | Retatrutide 4 mg (escalating) | Retatrutide 8 mg (slow escalating) | Retatrutide 12 mg (escalating) |

| Mean Change in HbA1c at 24 Weeks | -0.1% | -1.4% | -1.3% | -1.9% | -2.0% |

| Mean % Weight Change at 36 Weeks | -3.0% | -2.0% | -7.9% | -16.8% | -16.9% |

| Data sourced from Rosenstock et al., Lancet 2023. |

Safety and Tolerability:

The safety profile of Retatrutide in participants with T2D was consistent with that observed in the obesity trial, with gastrointestinal side effects being the most frequently reported adverse events.

Experimental Protocols

Phase 2 Obesity Trial (NCT04881760) - Abridged Protocol

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 2 trial[9].

-

Participants: Adults with a Body Mass Index (BMI) of ≥30 kg/m ² or a BMI of 27 to <30 kg/m ² with at least one weight-related condition[8][9].

-

Intervention: Participants were randomized to receive once-weekly subcutaneous injections of Retatrutide (1 mg, 4 mg, 8 mg, or 12 mg with different dose-escalation regimens) or placebo for 48 weeks[9].

-

Primary Endpoint: Percentage change in body weight from baseline to 24 weeks[9].

-

Secondary Endpoints: Percentage change in body weight from baseline to 48 weeks, and the proportion of participants achieving weight reductions of ≥5%, ≥10%, and ≥15%[9].

-

Key Inclusion Criteria:

-

BMI ≥30 kg/m ² or ≥27 kg/m ² with a weight-related comorbidity.

-

Stable body weight for 90 days prior to screening.

-

-

Key Exclusion Criteria:

-

History of diabetes mellitus.

-

Previous or planned surgical treatment for obesity.

-

Use of medications that could affect body weight.

-

Phase 2 Type 2 Diabetes Trial (NCT04867785) - Abridged Protocol

-

Study Design: A multicenter, randomized, double-blind, double-dummy, placebo- and active-controlled, parallel-group, phase 2 trial.

-

Participants: Adults with T2D, an HbA1c between 7.0% and 10.5%, and a BMI of 25-50 kg/m ².

-

Intervention: Participants were randomized to receive once-weekly subcutaneous injections of Retatrutide (0.5 mg, 4 mg, 8 mg, or 12 mg with various dose-escalation schedules), dulaglutide 1.5 mg, or placebo for 36 weeks.

-

Primary Endpoint: Change in HbA1c from baseline to 24 weeks.

-

Secondary Endpoints: Change in body weight and HbA1c at 36 weeks.

-

Key Inclusion Criteria:

-

Diagnosis of T2D.

-

HbA1c between 7.0% and 10.5%.

-

Stable treatment with diet and exercise alone or with metformin.

-

-

Key Exclusion Criteria:

-

Use of other antihyperglycemic agents within 3 months of screening.

-

History of pancreatitis.

-

Future Directions and Conclusion

The promising results from the phase 2 clinical trials have paved the way for a large-scale phase 3 program (TRIUMPH) to further evaluate the efficacy and safety of Retatrutide in a broader patient population and for longer durations. These trials will provide more definitive evidence on the role of Retatrutide in the management of T2D, obesity, and related comorbidities.

References

- 1. oxfordonlinepharmacy.co.uk [oxfordonlinepharmacy.co.uk]

- 2. A Study of Retatrutide (LY3437943) in Participants With Type 2 Diabetes Mellitus Who Have Obesity or Overweight [ctv.veeva.com]

- 3. sio-obesita.org [sio-obesita.org]

- 4. ovid.com [ovid.com]

- 5. Retatrutide—A Game Changer in Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gwern.net [gwern.net]

- 7. Triple-Hormone-Receptor Agonist Retatrutide for Obesity - A Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hcplive.com [hcplive.com]

- 9. Retatrutide, a GIP, GLP-1 and glucagon receptor agonist, for people with type 2 diabetes: a randomised, double-blind, placebo and active-controlled, parallel-group, phase 2 trial conducted in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]

Cochinchinenin C: A Technical Whitepaper on its Mechanism of Action in Pancreatic Beta-Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cochinchinenin C, a compound extracted from sanguis draconis, has emerged as a promising non-polypeptide agent for the management of type 2 diabetes mellitus.[1][2][3] This document provides a comprehensive technical overview of the mechanism of action of this compound on pancreatic beta-cells. Drawing from foundational research, this guide details the molecular interactions, signaling pathways, and cellular responses elicited by this compound, positioning it as a potential agonist of the glucagon-like peptide-1 (GLP-1) receptor. All quantitative data from cited experiments are presented in structured tables, and detailed experimental protocols are provided to facilitate replication and further investigation. Signaling pathways and experimental workflows are visually represented using diagrams to enhance understanding.

Molecular Interaction with the GLP-1 Receptor

This compound's primary mechanism of action is initiated by its interaction with the glucagon-like peptide-1 receptor (GLP-1R), a key target in anti-diabetic drug development.[1][2][3] Unlike polypeptide-based GLP-1 analogs that are susceptible to degradation by dipeptidyl peptidase-4 (DPP4), this compound is a non-polypeptide molecule, offering a potential therapeutic advantage.[1][2]

Molecular docking studies have revealed that this compound binds to the extracellular domain of the GLP-1 receptor.[1] The interaction is predominantly hydrophobic, involving key amino acid residues such as Ser31, Leu32, Thr35, Val36, Tyr88, and Trp39 of the GLP-1R.[1][2] This binding has been further substantiated by fluorescence spectroscopy, which demonstrated a decrease in GLP-1 receptor fluorescence upon the addition of this compound, confirming a direct interaction.[1][2]

Quantitative Analysis of this compound's Effects

The functional consequences of this compound's interaction with the GLP-1R have been quantified through a series of in vitro experiments using the INS-1 pancreatic beta-cell line.

Insulin Secretion

This compound promotes insulin secretion in a glucose-dependent manner, a desirable characteristic for an anti-diabetic agent as it minimizes the risk of hypoglycemia.[1][2]

| Glucose Concentration | This compound Concentration | Insulin Secretion (ng/mg protein) | Fold Change vs. Control |

| 5 mM | 0 µM (Control) | ~1.2 | 1.0 |

| 5 mM | 10 µM | ~1.5 | ~1.25 |

| 5 mM | 20 µM | ~1.8 | ~1.5 |

| 20 mM | 0 µM (Control) | ~2.5 | 1.0 |

| 20 mM | 10 µM | ~3.5 | ~1.4 |

| 20 mM | 20 µM | ~4.5 | ~1.8 |

Data are approximated from graphical representations in the source literature and are intended for comparative purposes.[1]

Intracellular Signaling Molecules

Activation of the GLP-1R by this compound leads to downstream signaling events, including the modulation of intracellular cyclic adenosine monophosphate (cAMP) and adenosine triphosphate (ATP) levels.

| Glucose Concentration | This compound Concentration | Intracellular cAMP (pmol/mg protein) | Intracellular ATP (µmol/g protein) |

| 5 mM | 0 µM (Control) | ~2.5 | ~1.2 |

| 5 mM | 20 µM | ~3.5 | ~1.6 |

| 20 mM | 0 µM (Control) | ~4.0 | ~2.0 |

| 20 mM | 20 µM | ~6.0 | ~2.8 |

Data are approximated from graphical representations in the source literature and are intended for comparative purposes.[1]

Gene Expression

This compound also influences the expression of genes crucial for beta-cell function and insulin production, such as pancreatic and duodenal homeobox 1 (Pdx-1) and insulin (Ins).

| Glucose Concentration | This compound Concentration | Pdx-1 mRNA Expression (Fold Change) | Ins mRNA Expression (Fold Change) |

| 5 mM | 0 µM (Control) | 1.0 | 1.0 |

| 5 mM | 20 µM | ~1.5 | ~1.4 |

| 20 mM | 0 µM (Control) | ~1.8 | ~1.6 |

| 20 mM | 20 µM | ~2.5 | ~2.2 |

Data are approximated from graphical representations in the source literature and are intended for comparative purposes.[1]

Signaling Pathway of this compound in Pancreatic Beta-Cells

The collective data support a clear signaling cascade initiated by this compound in pancreatic beta-cells.

References

- 1. This compound, a potential nonpolypeptide anti-diabetic drug, targets a glucagon-like peptide-1 receptor - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09470A [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. This compound, a potential nonpolypeptide anti-diabetic drug, targets a glucagon-like peptide-1 receptor - RSC Advances (RSC Publishing) [pubs.rsc.org]

Cochinchinenin C (CAS No. 956103-79-0): A Technical Guide to its Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinchinenin C (CAS No. 956103-79-0) is a naturally occurring chalcone dimer that has garnered significant attention in the scientific community for its diverse pharmacological activities. Primarily investigated for its potential as a nonpolypeptide agonist of the glucagon-like peptide-1 (GLP-1) receptor, it presents a promising avenue for the development of novel therapeutics for type 2 diabetes.[1] Beyond its metabolic effects, this compound has demonstrated noteworthy anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the current research on this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and key signaling pathways.

Core Compound Information

| Property | Value | Source |

| CAS Number | 956103-79-0 | Internal Knowledge |

| Molecular Formula | C₃₃H₃₄O₇ | Internal Knowledge |

| Molecular Weight | 542.62 g/mol | Internal Knowledge |

| IUPAC Name | 3-(4-hydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-methoxyphenyl)propyl)-2-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | Internal Knowledge |

| Synonyms | This compound | Internal Knowledge |

| Source | Isolated from the resin of Dracaena cochinchinensis (Lour.) S.C.Chen, commonly known as Dragon's Blood resin. | Internal Knowledge |

Significance in Diabetes Research: GLP-1 Receptor Agonism

The primary focus of research on this compound is its activity as a nonpolypeptide agonist of the glucagon-like peptide-1 (GLP-1) receptor. GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis, making its receptor a key target for the treatment of type 2 diabetes.

Mechanism of Action

This compound activates the GLP-1 receptor, initiating a downstream signaling cascade that mimics the effects of endogenous GLP-1.[1][2] This activation leads to:

-

Increased Intracellular cAMP and ATP: Upon binding to the GLP-1 receptor, this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and adenosine triphosphate (ATP) levels.[1]

-

Stimulation of Insulin Secretion: The rise in cAMP activates Protein Kinase A (PKA), which in turn modulates ion channel activity and promotes the secretion of insulin from pancreatic β-cells in a glucose-dependent manner.[1][2]

Signaling Pathway

Quantitative Data

Currently, specific EC50 values for GLP-1 receptor activation and subsequent cAMP accumulation by this compound are not widely reported in publicly available literature. Further research is required to quantify its potency.

Experimental Protocol: In Vitro Insulin Secretion Assay

The following is a representative protocol for assessing glucose-stimulated insulin secretion (GSIS) in pancreatic islet cells, a key experiment to evaluate the efficacy of GLP-1 receptor agonists like this compound.

Objective: To determine the effect of this compound on insulin secretion from pancreatic β-cells (e.g., INS-1 or MIN6 cell lines) or isolated primary islets in response to varying glucose concentrations.

Materials:

-

Pancreatic β-cell line (e.g., INS-1) or isolated rodent/human islets.

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary components.

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA), containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.

-

This compound stock solution (dissolved in DMSO).

-

Insulin ELISA kit.

-

96-well plates.

-

Incubator (37°C, 5% CO₂).

-

Centrifuge.

Procedure:

-

Cell Culture: Culture pancreatic β-cells to 80-90% confluency in a 96-well plate.

-

Pre-incubation: Gently wash the cells twice with a glucose-free KRB buffer. Then, pre-incubate the cells in KRB buffer with low glucose (2.8 mM) for 1-2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.

-

Stimulation: After pre-incubation, remove the buffer and add fresh KRB buffer containing:

-

Low glucose (2.8 mM) as a negative control.

-

High glucose (16.7 mM) as a positive control.

-

High glucose (16.7 mM) + varying concentrations of this compound.

-

Low glucose (2.8 mM) + varying concentrations of this compound to assess glucose dependency.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Sample Collection: After incubation, collect the supernatant from each well. Centrifuge the supernatant to remove any cellular debris.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using a commercial insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. Compare the insulin secretion in the presence of this compound to the controls.

Anti-Inflammatory Activity

This compound has been reported to possess anti-inflammatory properties, suggesting its potential in treating inflammatory conditions.

Mechanism of Action

The anti-inflammatory effects of many natural compounds are often attributed to the inhibition of pro-inflammatory mediators. While the precise mechanism for this compound is still under investigation, a likely pathway involves the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Signaling Pathway

Quantitative Data

Specific IC50 values for the inhibition of inflammatory markers like nitric oxide (NO) production or pro-inflammatory cytokines by this compound are not consistently reported in the available literature.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol describes a common method to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the inhibitory effect of this compound on NO production in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line.

-

DMEM supplemented with 10% FBS and antibiotics.

-

This compound stock solution (in DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Sodium nitrite standard solution.

-

96-well plates.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells + LPS).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition by this compound compared to the LPS-only control. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Antioxidant Activity

This compound has been noted for its antioxidant properties, which are crucial for combating oxidative stress implicated in various chronic diseases.

Mechanism of Action

The antioxidant activity of phenolic compounds like this compound is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. Another potential mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Signaling Pathway

Quantitative Data

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the free radical scavenging capacity of a compound.

Objective: To determine the DPPH radical scavenging activity of this compound.

Materials:

-

This compound stock solution (in methanol or ethanol).

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).

-

Methanol or ethanol.

-

Ascorbic acid or Trolox as a positive control.

-

96-well plates.

-

Spectrophotometer.

Procedure:

-

Sample Preparation: Prepare serial dilutions of this compound and the positive control in the appropriate solvent.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the sample dilutions, positive control, or solvent (for the blank).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the sample. Plot the percentage of scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, a common characteristic of many natural chalcones.

Mechanism of Action

The anticancer mechanism of this compound is likely multifaceted and may involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell proliferation and metastasis. A plausible mechanism for apoptosis induction is through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Signaling Pathway

Quantitative Data

Specific IC50 values for the cytotoxic effects of this compound on various cancer cell lines are not yet well-documented in publicly accessible research.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is widely used to determine the cytotoxic potential of compounds against cancer cell lines.

Objective: To evaluate the cytotoxic effect of this compound on a panel of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., HeLa, MCF-7, A549).

-

Appropriate cell culture medium.

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Antimicrobial Activity against Helicobacter pylori

This compound has also been investigated for its potential to combat Helicobacter pylori, a bacterium implicated in various gastric diseases.

Mechanism of Action

The precise antimicrobial mechanism against H. pylori is not fully elucidated but may involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with bacterial metabolic pathways.

Quantitative Data

While specific MIC (Minimum Inhibitory Concentration) values for this compound against H. pylori are not consistently reported, related compounds from Dragon's Blood have shown activity. Further studies are needed to establish the specific MIC range for this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution or agar dilution method can be used to determine the MIC of this compound against H. pylori.

Objective: To determine the MIC of this compound against H. pylori.

Materials:

-

Helicobacter pylori strain(s).

-

Appropriate growth medium (e.g., Brucella broth or agar supplemented with serum).

-

This compound stock solution.

-

96-well microplates (for broth microdilution) or petri dishes (for agar dilution).

-

Microaerophilic incubation system (e.g., gas pack system or incubator with controlled atmosphere).

Procedure (Broth Microdilution):

-

Serial Dilution: Perform a two-fold serial dilution of this compound in the growth medium in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of H. pylori. Include a positive control (no compound) and a negative control (no bacteria).

-

Incubation: Incubate the plate under microaerophilic conditions at 37°C for 48-72 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of H. pylori.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its primary significance lies in its potential as a novel, nonpolypeptide GLP-1 receptor agonist for the treatment of type 2 diabetes. Furthermore, its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties warrant further investigation. This technical guide provides a foundational understanding of the current research landscape for this compound. However, it is evident that more in-depth studies are required to fully elucidate its mechanisms of action and to quantify its potency across its various biological effects. Such research will be crucial for the potential translation of this compound into clinical applications.

References

Preliminary In-Vitro Studies of Cochinchinenin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinchinenin C, a flavonoid isolated from the traditional medicinal plant Dracaena cochinchinensis, has emerged as a compound of interest for its potential therapeutic applications. Preliminary in-vitro studies have primarily elucidated its role as a non-polypeptide agonist of the Glucagon-like peptide-1 receptor (GLP-1R), suggesting a significant therapeutic potential in the management of type 2 diabetes. This technical guide provides a comprehensive overview of the foundational in-vitro research on this compound, detailing its effects on pancreatic β-cells, the associated signaling pathways, and the experimental methodologies employed. Furthermore, this document explores the prospective, yet currently uninvestigated, role of this compound in oncology by examining the known functions of its target, GLP-1R, in various cancers.

Core In-Vitro Bioactivity: GLP-1 Receptor Agonism

The principal in-vitro bioactivity identified for this compound is its interaction with and activation of the Glucagon-like peptide-1 receptor (GLP-1R). This receptor is a key regulator of glucose homeostasis and its activation in pancreatic β-cells leads to enhanced insulin secretion in a glucose-dependent manner.

Quantitative Data Summary

While specific IC50 or EC50 values for this compound's activity on cancer cell lines are not available in the current body of scientific literature, studies on its anti-diabetic properties have provided qualitative and semi-quantitative data regarding its effects on pancreatic β-cells.

| Cell Line | Bio-assay | Parameter Measured | Observed Effect of this compound | Reference |

| Pancreatic β-cells (unspecified) | Insulin Secretion Assay | Insulin Secretion | Promotion of insulin secretion. | |

| Pancreatic β-cells (unspecified) | Intracellular cAMP Assay | Intracellular cAMP Levels | Increase in intracellular cAMP levels, indicating GLP-1R activation. | |

| Pancreatic β-cells (unspecified) | Intracellular ATP Assay | Intracellular ATP Levels | Increase in intracellular ATP levels, suggesting enhanced glucose metabolism. | |

| Ins-1 cells | Glucose Absorption Assay | Glucose Absorption | Promotion of glucose absorption at a 20 mM glucose concentration after 4 hours of incubation. |

Experimental Protocols

This protocol outlines the methodology to determine the activation of the GLP-1 receptor by this compound through the measurement of intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Cell Culture: Pancreatic β-cells (e.g., INS-1E) are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2.5 x 10^5 cells per well and incubated for 48 hours to allow for adherence.

-

Pre-incubation: The culture medium is replaced with a Krebs-Ringer buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Cells are incubated for a short period (e.g., 15-30 minutes).

-

Treatment: this compound is added to the wells at various concentrations. A known GLP-1R agonist (e.g., GLP-1) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Incubation: The plate is incubated for a specified time (e.g., 5-30 minutes) at 37°C.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: Intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) kit or a fluorescence-based biosensor assay according to the manufacturer's instructions.

-

Data Analysis: The results are expressed as the amount of cAMP produced per well or normalized to the protein concentration. Dose-response curves can be generated to determine the EC50 value of this compound.

This protocol details the procedure to assess the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.

-

Cell Culture and Seeding: Pancreatic β-cells are cultured and seeded in 24-well plates as described in the previous protocol.

-

Pre-incubation (Starvation): Cells are washed with a glucose-free Krebs-Ringer buffer and then pre-incubated in the same buffer for 1-2 hours to establish a basal state.

-

Treatment: The pre-incubation buffer is replaced with Krebs-Ringer buffer containing a low glucose concentration (e.g., 2.8 mM) or a high glucose concentration (e.g., 16.7 mM), with or without different concentrations of this compound.

-

Incubation: The plates are incubated for 1-2 hours at 37°C.

-

Supernatant Collection: After incubation, the supernatant from each well is collected to measure the amount of secreted insulin.

-

Insulin Quantification: The concentration of insulin in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) kit specific for insulin.

-

Data Normalization: The amount of secreted insulin is normalized to the total protein content or DNA content of the cells in each well.

Signaling Pathway Visualization

The activation of the GLP-1 receptor by this compound in pancreatic β-cells initiates a signaling cascade that leads to enhanced insulin secretion.

Caption: this compound activates the GLP-1R signaling pathway.

Prospective In-Vitro Applications in Oncology

While direct in-vitro studies of this compound in cancer models are currently lacking, the known role of its target, the GLP-1 receptor, in various malignancies provides a rationale for future investigations.

GLP-1 Receptor in Cancer

The expression of GLP-1R has been reported in several types of cancer cells, and its activation by agonists has been shown to have context-dependent effects. In some cancers, such as prostate and certain breast cancers, GLP-1R agonists have demonstrated anti-proliferative and pro-apoptotic effects. Conversely, in other cancer types, the role of GLP-1R is less clear, and in some instances, its activation has been linked to cell proliferation.

The signaling pathways modulated by GLP-1R activation in cancer cells can include the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways, all of which are critical regulators of cell growth, survival, and proliferation.

Proposed Experimental Workflow for Anti-Cancer Screening

To evaluate the potential anti-cancer activity of this compound, a systematic in-vitro screening approach is recommended.

Caption: Proposed workflow for in-vitro anti-cancer screening.

Conclusion and Future Directions

The existing in-vitro data strongly support the role of this compound as a GLP-1 receptor agonist with potential therapeutic value in type 2 diabetes. The detailed experimental protocols and signaling pathway information provided in this guide serve as a foundation for further research in this area.

The significant gap in the literature regarding the direct effects of this compound on cancer cells presents a compelling opportunity for future investigation. Given the complex and context-dependent role of the GLP-1 receptor in oncology, a systematic evaluation of this compound's anti-cancer potential is warranted. Such studies would not only broaden the therapeutic scope of this natural compound but also contribute to a deeper understanding of GLP-1R signaling in cancer biology. Researchers are encouraged to utilize the proposed experimental workflow to explore this promising avenue of research.

The Non-Peptide Agonist Cochinchinenin C: A Technical Overview of its Interaction with the GLP-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glucagon-like peptide-1 (GLP-1) receptor, a class B G-protein coupled receptor, is a well-established therapeutic target for the treatment of type 2 diabetes mellitus. Activation of the GLP-1 receptor on pancreatic β-cells potentiates glucose-dependent insulin secretion, enhances β-cell proliferation, and suppresses apoptosis. Current therapeutic agonists for the GLP-1 receptor are primarily peptide-based, which necessitates injectable administration. The discovery of non-peptide agonists offers the potential for orally bioavailable therapeutics. This technical guide provides an in-depth overview of the interaction of Cochinchinenin C, a non-peptide small molecule, with the GLP-1 receptor, based on available scientific literature.

Binding and Interaction with the GLP-1 Receptor

This compound has been identified as a potential non-peptide agonist of the GLP-1 receptor.[1][2] Molecular docking studies suggest that this compound binds to the extracellular domain of the GLP-1 receptor. The interaction is primarily driven by hydrophobic interactions with amino acid residues Ser31, Leu32, Thr35, Val36, Tyr88, and Trp39 of the receptor.[1] Additionally, hydrogen bonds are proposed to contribute to the binding.[1]

Spectroscopic analysis further supports a direct interaction between this compound and the GLP-1 receptor. Fluorescence spectroscopy has demonstrated that the addition of this compound leads to a significant decrease in the fluorescence intensity of the GLP-1 receptor, indicating a binding event that alters the receptor's microenvironment.[1][2]

Quantitative Binding Data:

Currently, specific quantitative data on the binding affinity of this compound to the GLP-1 receptor, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are not available in the peer-reviewed literature.

Downstream Signaling Pathways

Activation of the GLP-1 receptor by an agonist typically initiates a cascade of intracellular signaling events, primarily through the Gαs protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which collectively mediate the downstream effects on insulin secretion.

This compound has been shown to activate this canonical signaling pathway. In cell-based assays, treatment with this compound resulted in a significant increase in intracellular cAMP levels in pancreatic β-cells, confirming its role as a functional agonist of the GLP-1 receptor.[1]

Furthermore, this compound treatment has been observed to increase intracellular ATP levels, suggesting an impact on cellular metabolism which is also a known downstream effect of GLP-1 receptor activation.[1]

Functional Effects on Pancreatic β-Cells

The primary functional consequence of GLP-1 receptor activation in pancreatic β-cells is the potentiation of glucose-stimulated insulin secretion (GSIS).

Insulin Secretion

In vitro studies using pancreatic β-cell lines have demonstrated that this compound promotes insulin secretion in a glucose-dependent manner.[1] This effect is consistent with the known mechanism of GLP-1 receptor agonists, which primarily enhance insulin release in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia.

Quantitative Data on Functional Effects:

While precise EC50 values for cAMP accumulation and insulin secretion are not available, the existing literature reports the following observations at various concentrations of this compound. It is important to note that these are descriptive summaries from graphical data and not definitive quantitative metrics.

| Functional Assay | This compound Concentration | Observed Effect (vs. Control) |

| Insulin Secretion | Not specified in abstract | Promoted insulin secretion |

| Intracellular cAMP | Not specified in abstract | Increased levels |

| Intracellular ATP | Not specified in abstract | Increased levels |

Experimental Protocols

The following outlines the general methodologies employed in the characterization of this compound's interaction with the GLP-1 receptor, as described in the primary literature.

Molecular Docking

-

Objective: To predict the binding mode of this compound to the GLP-1 receptor.

-

Methodology: The three-dimensional structure of the GLP-1 receptor is obtained from a protein data bank. A computational docking program is used to simulate the interaction between this compound and the receptor, predicting the most favorable binding pose and identifying key interacting amino acid residues.

Fluorescence Spectroscopy

-

Objective: To experimentally confirm the binding interaction between this compound and the GLP-1 receptor.

-

Methodology: The intrinsic fluorescence of the GLP-1 receptor (primarily from tryptophan residues) is measured. This compound is then titrated into the receptor solution. A change (typically quenching) in the fluorescence intensity upon the addition of this compound indicates a direct binding interaction.

Cell Culture and Treatment

-

Objective: To assess the functional effects of this compound on pancreatic β-cells.

-

Cell Line: A suitable pancreatic β-cell line (e.g., INS-1) is cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration in the presence of different glucose concentrations to assess glucose-dependent effects.

Insulin Secretion Assay

-

Objective: To quantify the amount of insulin secreted by pancreatic β-cells in response to this compound.

-

Methodology: Following treatment, the cell culture supernatant is collected. The concentration of insulin in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

Intracellular cAMP Measurement

-

Objective: To measure the levels of the second messenger cAMP produced upon GLP-1 receptor activation.

-

Methodology: After treatment with this compound, cells are lysed. The intracellular cAMP concentration in the cell lysate is determined using a competitive enzyme immunoassay (EIA) kit.

Intracellular ATP Measurement

-

Objective: To assess the effect of this compound on cellular energy metabolism.

-

Methodology: Following treatment, intracellular ATP levels are measured using a luciferin-luciferase-based bioluminescence assay.

References

The Bioactivity of Cochinchinenin C: A Technical Review for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Cochinchinenin C, a natural compound isolated from the resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood," is emerging as a molecule of significant interest in the field of pharmacology.[1][2][3][4][5] While the crude resin has been traditionally used for its diverse therapeutic properties, including anti-inflammatory, anti-bacterial, and anti-tumor activities, recent scientific investigations have begun to elucidate the specific bioactivities of its isolated constituents.[1][2] This technical guide provides a comprehensive review of the current scientific literature on the bioactivity of this compound, with a primary focus on its potential as an anti-diabetic agent.

Anti-Diabetic Activity: A Primary Focus

The most well-documented bioactivity of this compound is its potential as a non-polypeptide anti-diabetic drug.[6][7][8] This activity is primarily attributed to its interaction with the glucagon-like peptide-1 (GLP-1) receptor, a key target in the management of type 2 diabetes.[6][7][8]

Quantitative Bioactivity Data

The following table summarizes the key quantitative findings from in vitro studies on the anti-diabetic effects of this compound.

| Parameter | Value | Cell Line | Experimental Condition | Source |

| Insulin Secretion | Significantly promoted | Pancreatic beta cells | Glucose-dependent manner | [6][7] |

| Intracellular cAMP Level | Increased | Pancreatic beta cells | Treatment with this compound | [6] |

| Intracellular ATP Level | Increased | Pancreatic beta cells | Treatment with this compound | [6] |

| GLP-1 Receptor Binding | Hydrophobic interaction | In vitro | Fluorescence spectroscopy and molecular simulation | [6][7] |

Mechanism of Action: GLP-1 Receptor Agonism

This compound exerts its anti-diabetic effects by acting as an agonist for the GLP-1 receptor.[6] The binding of this compound to the GLP-1 receptor on pancreatic beta cells initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.[6][7]

Signaling Pathway

The proposed signaling pathway for this compound's anti-diabetic activity is illustrated below.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the bioactivity of this compound.

Molecular Docking

-

Objective: To predict the binding interaction between this compound and the GLP-1 receptor.

-

Software: Commonly used molecular modeling software (e.g., AutoDock, Schrödinger Suite).

-

Procedure:

-

The 3D structure of this compound is obtained from a chemical database (e.g., PubChem).

-

The 3D structure of the GLP-1 receptor is obtained from the Protein Data Bank (PDB) or through homology modeling.

-

Docking simulations are performed to predict the binding pose and affinity of this compound within the active site of the GLP-1 receptor.

-

Analysis of the docked conformation to identify key interactions, such as hydrophobic interactions and hydrogen bonds.

-

Fluorescence Spectroscopy

-

Objective: To experimentally validate the binding of this compound to the GLP-1 receptor.

-

Principle: The intrinsic fluorescence of proteins (mainly from tryptophan residues) can be quenched upon ligand binding.

-

Procedure:

-

A solution of the purified GLP-1 receptor is prepared in a suitable buffer.

-

The fluorescence emission spectrum of the receptor is recorded.

-

Aliquots of a this compound solution are titrated into the receptor solution.

-

The fluorescence emission spectrum is recorded after each addition.

-

The quenching of fluorescence intensity is measured and used to calculate binding parameters (e.g., binding constant).

-

In Vitro Cell-Based Assays

-

Objective: To assess the biological effect of this compound on pancreatic beta cells.

-

Cell Line: A suitable pancreatic beta-cell line (e.g., INS-1, MIN6).

-

Experimental Workflow:

-

Insulin Secretion Assay:

-

Cells are seeded in multi-well plates and cultured to a desired confluency.

-

Cells are pre-incubated in a low-glucose medium.

-

The medium is replaced with a high-glucose medium containing different concentrations of this compound.

-

After incubation, the supernatant is collected, and the concentration of secreted insulin is measured using an ELISA kit.

-

-

Intracellular cAMP Assay:

-

Cells are treated with this compound for a specified time.

-

Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit.

-

-

Intracellular ATP Assay:

-

Cells are treated with this compound.

-

Intracellular ATP levels are measured using a luciferase-based luminescence assay.

-

Other Potential Bioactivities

While the anti-diabetic activity of this compound is the most extensively studied, the broader pharmacological profile of Dracaena cochinchinensis resin suggests that this compound may possess other bioactivities worth investigating.[1][2] The resin has been reported to have anti-inflammatory, antioxidant, and anti-tumor properties.[1][2] However, further research is required to isolate and test this compound specifically for these activities to determine its contribution to the overall therapeutic effects of the crude extract.

Conclusion and Future Directions

This compound has emerged as a promising natural product with significant potential as a novel anti-diabetic agent. Its mechanism of action as a GLP-1 receptor agonist provides a strong rationale for its further development. Future research should focus on:

-

In vivo studies: To evaluate the efficacy and safety of this compound in animal models of diabetes.

-

Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Structure-activity relationship (SAR) studies: To synthesize and test analogs of this compound with improved potency and pharmacokinetic properties.

-

Exploration of other bioactivities: To investigate the potential anti-inflammatory, antioxidant, and anticancer effects of isolated this compound.

The continued investigation of this compound holds the potential to yield a new class of non-polypeptide therapeutics for the management of type 2 diabetes and possibly other chronic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. A systematic review of the botanical, phytochemical and pharmacological profile of Dracaena cochinchinensis, a plant source of the ethnomedicine "dragon's blood" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. seer.ufu.br [seer.ufu.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a potential nonpolypeptide anti-diabetic drug, targets a glucagon-like peptide-1 receptor - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09470A [pubs.rsc.org]

- 7. This compound, a potential nonpolypeptide anti-diabetic drug, targets a glucagon-like peptide-1 receptor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Extraction of Cochinchinenin C from Sanguis Draconis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of Cochinchinenin C, a bioactive flavonoid, from Sanguis Draconis, the resin of Daemonorops draco. This compound has garnered significant interest for its potential therapeutic applications, particularly in the context of diabetes management through its interaction with the glucagon-like peptide-1 (GLP-1) receptor.[1] This protocol outlines a comprehensive workflow from the initial solvent extraction of the crude resin to the chromatographic purification and subsequent quantification of this compound. The methodologies presented are compiled from established techniques for the isolation of flavonoids and other bioactive compounds from Sanguis Draconis and similar natural products.

Introduction

Sanguis Draconis, commonly known as Dragon's Blood, is a traditional medicine with a rich history of use in various cultures for its purported therapeutic properties, including the promotion of blood circulation and tissue regeneration. The resin is a complex mixture of phytochemicals, with flavonoids being a prominent class of bioactive constituents. Among these, this compound has been identified as a compound of interest due to its potential as a nonpolypeptide agonist of the GLP-1 receptor, a key target in the treatment of type 2 diabetes. Activation of the GLP-1 receptor in pancreatic beta cells by this compound stimulates insulin secretion, a process mediated by increases in intracellular cyclic AMP (cAMP) and ATP levels.[1]

The development of a standardized and efficient protocol for the extraction and isolation of this compound is crucial for advancing research into its pharmacological activities and for the potential development of novel therapeutics. This document provides a detailed, step-by-step guide for researchers to obtain purified this compound from Sanguis Draconis resin.

Materials and Equipment

Reagents

-

Sanguis Draconis (Dragon's Blood) resin powder

-

Ethanol (96%)

-

Methanol (HPLC grade)

-

Ethyl acetate (ACS grade)

-

n-Hexane (ACS grade)

-

Chloroform (ACS grade)

-

Silica gel (for column chromatography, 70-230 mesh)

-

This compound analytical standard

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

Equipment

-

Grinder or mill

-

Soxhlet apparatus or large-scale extraction vessel

-

Rotary evaporator

-

Freeze dryer (lyophilizer)

-

Glass chromatography columns

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Filtration apparatus with 0.45 µm and 0.22 µm syringe filters

Experimental Protocols

Preparation of Sanguis Draconis Resin

-

Obtain high-quality Sanguis Draconis resin from a reputable supplier.

-

Grind the resin chunks into a fine powder using a grinder or mill to increase the surface area for efficient extraction.

-

Dry the powdered resin in a desiccator or a vacuum oven at a low temperature (e.g., 40°C) to remove any residual moisture.

Extraction of Crude Flavonoid Mixture

This protocol utilizes solvent extraction, a common method for obtaining bioactive compounds from plant resins.

-

Maceration Extraction:

-

Weigh 100 g of the dried Sanguis Draconis powder and place it in a large Erlenmeyer flask.

-

Add 1 L of 96% ethanol to the flask.

-

Seal the flask and macerate the mixture at room temperature for 72 hours with occasional agitation.

-

After 72 hours, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the residue two more times with fresh ethanol to ensure exhaustive extraction.

-

Combine all the filtrates.

-

-

Concentration of the Crude Extract:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Continue the evaporation until a thick, viscous crude extract is obtained.

-

For complete removal of the solvent, the concentrated extract can be freeze-dried to yield a powdered crude extract.

-

Purification of this compound by Column Chromatography

This multi-step chromatographic process is designed to separate this compound from the complex mixture of compounds in the crude extract.

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column (e.g., 5 cm diameter, 50 cm length).

-

Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely.

-

Carefully load the dried extract-silica mixture onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:

-

100% n-Hexane

-

n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)

-

100% Ethyl Acetate

-

Ethyl Acetate:Methanol (9:1, v/v)

-

-

Collect fractions of a consistent volume (e.g., 50 mL) using a fraction collector.

-

-

Monitoring Fractions by Thin-Layer Chromatography (TLC):

-

Spot a small aliquot of each collected fraction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol, 95:5, v/v).

-

Visualize the spots under a UV lamp at 254 nm and 366 nm.

-

Pool the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available) or fractions with similar profiles based on literature.

-

-

Sephadex LH-20 Column Chromatography (Fine Purification):

-

Further purify the pooled fractions containing this compound using a Sephadex LH-20 column.

-

Pack the Sephadex LH-20 column using methanol as the solvent.

-

Dissolve the semi-purified extract in a minimal amount of methanol and load it onto the column.

-

Elute the column with methanol in an isocratic mode.

-

Collect fractions and monitor by TLC as described above.

-

Pool the fractions containing pure this compound.

-

-

Final Purification and Characterization:

-

Concentrate the pooled fractions containing pure this compound using a rotary evaporator.

-

The purity of the isolated compound should be confirmed by HPLC analysis.

-

The structure of the isolated this compound can be confirmed using spectroscopic methods such as NMR (1H, 13C) and Mass Spectrometry (MS).

-

Quantification of this compound by HPLC

-